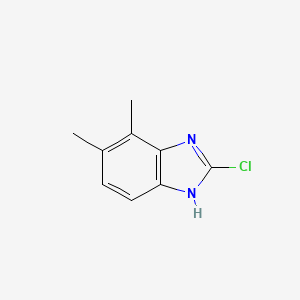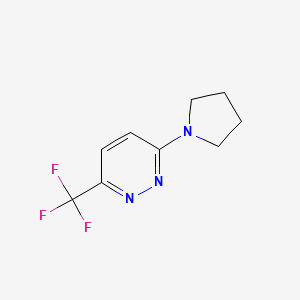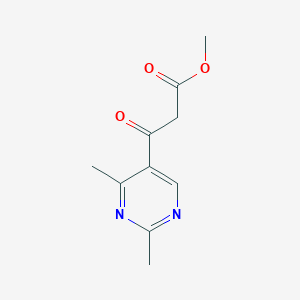
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
説明
“(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C11H15BFNO3 .
Synthesis Analysis
Boronic acids, including “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, can be used as reactants in coupling reactions . They have been used in Suzuki–Miyaura couplings, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” includes a boron atom bonded to an oxygen atom, forming the boronic acid group. The boron atom is also bonded to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in coupling reactions, such as the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 239.05 .科学的研究の応用
Comprehensive Analysis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid Applications
Sensing Applications in Agriculture
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid: has been utilized in the development of novel pH-responsive fluorescent probes for the detection of trace amounts of organophosphorus pesticides (OPs) in fruit juices . The probe, known as 4-MPBA , is sensitive to pH changes in the range of 3.0-5.8 , making it an effective tool for monitoring OPs based on the inhibition reaction between OPs and acetylcholinesterase (AChE) .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, allows for their use in biological labelling and protein manipulation. This includes applications in cell labelling, electrophoresis of glycated molecules, and the development of therapeutics .
Development of Therapeutics
Boronic acids’ key interaction with diols has been exploited in the development of therapeutics. This includes the use of boronic acids in the controlled release of insulin, where they can act as building materials for microparticles in analytical methods .
Separation Technologies
The unique properties of boronic acids enable their use in separation technologies. This includes the separation of carbohydrates and proteins based on the specific interactions with boronic acids, which can be tailored for high selectivity and sensitivity .
Sensing Systems for Medical Diagnostics
Boronic acids are integral to the construction of sensing systems that can detect various biological analytes. These systems are used in medical diagnostics to monitor glucose levels, detect bacterial infections, and other critical health indicators .
Analytical Chemistry
In analytical chemistry, boronic acids are used as reactants in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing complex organic compounds. They also play a role in microwave-assisted Petasis reactions and rhodium-catalyzed addition reactions .
Synthesis of Biologically Active Molecules
The compound is involved in the synthesis of biologically active molecules. This includes the creation of novel biologically active terphenyls and other complex organic structures that have potential pharmaceutical applications .
Material Science
In material science, (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid can be used to modify surfaces and create functional materials with specific binding properties. This is particularly useful in the development of smart materials that can respond to environmental stimuli .
Safety and Hazards
将来の方向性
Boronic acids, including “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential in the development of new drugs . Their use in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRNGXPPOBPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)

![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)


![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
